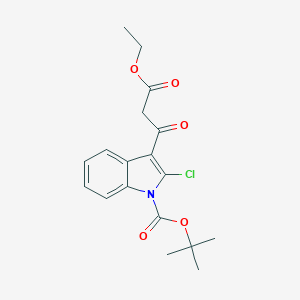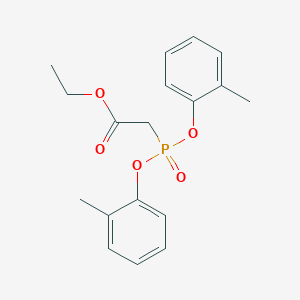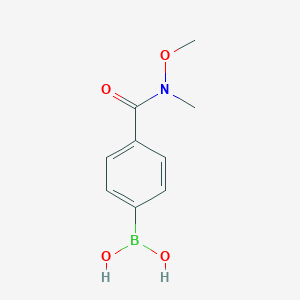
6-Amino-3-(dimethylamino)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(dimethylamino)-2-methylbenzoic acid, also known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant and to treat premature ejaculation. However,
Mechanism Of Action
6-Amino-3-(dimethylamino)-2-methylbenzoic acid works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft and enhances the transmission of serotonin signals. This leads to an increase in the duration of sexual intercourse and a decrease in premature ejaculation.
Biochemical And Physiological Effects
6-Amino-3-(dimethylamino)-2-methylbenzoic acid has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin in the brain, decreasing the levels of norepinephrine, and reducing the activity of the sympathetic nervous system. These effects are thought to contribute to its efficacy in treating premature ejaculation.
Advantages And Limitations For Lab Experiments
6-Amino-3-(dimethylamino)-2-methylbenzoic acid has several advantages for use in lab experiments, including its high selectivity for the serotonin transporter and its ability to rapidly and effectively increase serotonin levels. However, it also has some limitations, including its potential for adverse effects on other neurotransmitter systems and its potential to interact with other drugs.
Future Directions
There are several potential future directions for research on 6-Amino-3-(dimethylamino)-2-methylbenzoic acid, including exploring its potential use in combination with other drugs for the treatment of depression and anxiety, investigating its potential as an analgesic, and examining its potential use in the treatment of other sexual dysfunctions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Amino-3-(dimethylamino)-2-methylbenzoic acid and to identify any potential adverse effects or interactions with other drugs.
Scientific Research Applications
6-Amino-3-(dimethylamino)-2-methylbenzoic acid has been extensively studied for its potential applications in treating other conditions, such as anxiety, depression, and obsessive-compulsive disorder. Research has also been conducted on its potential use as an analgesic and in the treatment of other sexual dysfunctions.
properties
CAS RN |
185689-55-8 |
|---|---|
Product Name |
6-Amino-3-(dimethylamino)-2-methylbenzoic acid |
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-amino-3-(dimethylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-8(12(2)3)5-4-7(11)9(6)10(13)14/h4-5H,11H2,1-3H3,(H,13,14) |
InChI Key |
ILELUCGSPKIAGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C(=O)O)N)N(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)N)N(C)C |
synonyms |
Benzoic acid, 6-amino-3-(dimethylamino)-2-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


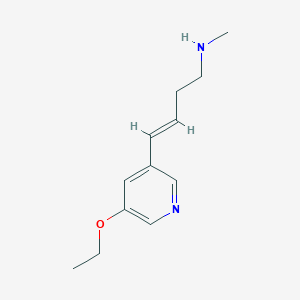
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)



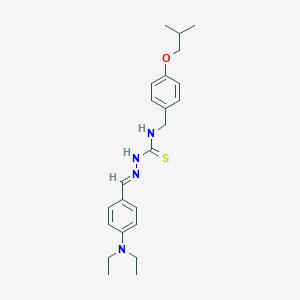

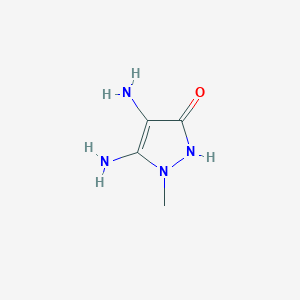
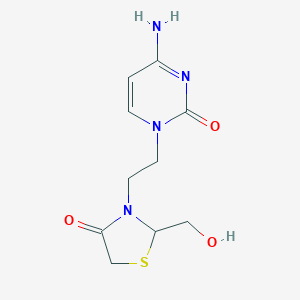
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
